molecular formula C11H6BrF3N2 B8632543 5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine

5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine

Cat. No. B8632543
M. Wt: 303.08 g/mol
InChI Key: ZLRAHJFXQBBHBL-UHFFFAOYSA-N
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Patent
US05986096

Procedure details

--Quantities: 5-bromo-2-iodopyrimidine 2 (2.64 g, 9.26 mmol), 4-(trifluoromethyl)phenylboronic acid 9 (2.29 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium (53 mg, 0.046 mmol), DME (50 ml), 2M aqueous sodium carbonate (50 ml). The experimental procedure was as described for compound 4 to yield the trifluoromethylphenylpyrimidine 10 (1.58 g, 56%) (from MeOH), m.p. 167° C.; νmax /cm-1 (KBr) 1530, 1420, 1320s, 1165, 1120, 1070 and 1010; δ 7.74 (2H, d, J 8, 3'- and 5'-H), 8.52 (2H, d, J 8, 2'- and 6'-H) and 8.86 (2H, s, 4- and 6-H); m/z 304 (M+), 302 (M+),196 and 171.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53 mg
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](I)=[N:6][CH:7]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+].FC1C(F)=C(OCCCCCCCC)C=CC=1C1N=CC(Br)=CN=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14]([C:5]2[N:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:55,57,76,95|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)I
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)OCCCCCCCC)C1=NC=C(C=N1)Br
Step Five
Name
Quantity
53 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=NC=C(C=N1)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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